molecular formula C15H12Cl3NOS B5063551 3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide

3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide

Cat. No.: B5063551
M. Wt: 360.7 g/mol
InChI Key: VAEZHUKZDHIAAV-UHFFFAOYSA-N
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Description

3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide is an organic compound that features a phenylsulfanyl group attached to a propanamide backbone, with a 2,4,5-trichlorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide typically involves the following steps:

    Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with an appropriate halogenated propanamide under basic conditions.

    Introduction of the 2,4,5-Trichlorophenyl Group: This step involves the electrophilic substitution of the phenyl ring with chlorine atoms. The reaction is usually carried out using chlorine gas or a chlorinating agent like sulfuryl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes and the use of continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or to convert the amide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dechlorinated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The trichlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenol: A related compound with similar chlorination patterns on the phenyl ring.

    Phenylsulfanylpropanoic acid: Shares the phenylsulfanyl group but differs in the functional group attached to the propanamide backbone.

Uniqueness

3-(phenylsulfanyl)-N-(2,4,5-trichlorophenyl)propanamide is unique due to the combination of the phenylsulfanyl and 2,4,5-trichlorophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-phenylsulfanyl-N-(2,4,5-trichlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NOS/c16-11-8-13(18)14(9-12(11)17)19-15(20)6-7-21-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEZHUKZDHIAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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